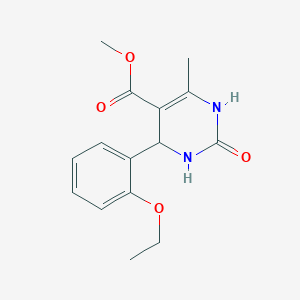

Methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-11-8-6-5-7-10(11)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXBOWXJVSOPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea and an appropriate aromatic aldehyde, such as 2-ethoxybenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as piperidine, under reflux conditions. The resulting product is then esterified to obtain the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, such as bromine or chlorine, are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its efficacy against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. Certain tetrahydropyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis. In vitro studies suggest that this compound may interfere with cancer cell proliferation pathways .

1.3 Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in the inflammatory response. This could lead to applications in treating conditions like arthritis and other inflammatory disorders .

Agricultural Applications

2.1 Pesticidal Activity

The compound's chemical structure suggests potential as a pesticide or herbicide. Research into similar compounds has revealed their effectiveness in controlling pest populations and inhibiting weed growth. The application of this compound in agriculture could enhance crop yields by reducing pest-related damage .

Material Science

3.1 Polymerization Initiator

In material science, this compound can serve as a polymerization initiator due to its ability to generate free radicals upon thermal or photochemical activation. This property is crucial in the development of new materials with tailored properties for applications in coatings and adhesives .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in the 2-ethoxyphenyl group, which differs from analogs with substituents at positions 3 or 4 on the phenyl ring. Key structural comparisons include:

Key Observations :

- Substituent Position : The 2-ethoxy group in the target compound may reduce planarity compared to 3- or 4-substituted analogs, affecting molecular packing and solubility .

- Functional Groups : Hydroxyl or chloro substituents significantly alter polarity and reactivity. For instance, the 3-hydroxy analog participates in antioxidant mechanisms via radical scavenging , while the 4-chloro derivative exhibits enhanced stability in hydrophobic environments .

Physicochemical Properties

- Solubility: The 4-methoxyphenyl analog shows higher solubility in polar solvents (e.g., ethanol) due to methoxy’s electron-donating effects . In contrast, chloro or bromo substituents reduce solubility .

- Thermodynamic Stability: Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine exhibits negative enthalpy of solution in non-polar solvents, suggesting favorable dissolution .

Biological Activity

Methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O5

- Molecular Weight : 306.31 g/mol

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines demonstrate significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of related tetrahydropyrimidine compounds, suggesting that methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo may also exhibit similar properties against bacterial and fungal strains .

- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated in vitro against human cancer cell lines. Results indicate that it can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in glioma cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxicity | Inhibits proliferation in human cancer cells |

Case Study: Anticancer Mechanisms

A study focused on the anticancer effects of methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo demonstrated that the compound activates apoptotic pathways in glioma cells. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death rates .

Case Study: Antimicrobial Activity

In another investigation, derivatives similar to methyl 4-(2-ethoxyphenyl)-6-methyl demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed disc diffusion methods to assess efficacy, revealing zones of inhibition indicating effective antimicrobial action .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodological Answer : The Biginelli reaction is the most common method, involving a one-pot condensation of 2-ethoxybenzaldehyde, urea, and methyl acetoacetate in acidic conditions. Key steps:

- Catalyst : HCl (4 drops per 20 mL ethanol) under reflux for 3 hours yields ~75% purity .

- Solvent Optimization : Ethanol is standard, but dichloromethane (DCM) improves solubility for sterically hindered substrates .

- Workup : Cooling to 273 K induces crystallization; recrystallization from ethanol enhances purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.3 ppm, methyl groups at δ 2.1–2.5 ppm). 13C NMR identifies carbonyl (C=O) signals at ~165–170 ppm .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 11.49 Å, b = 15.38 Å, c = 8.92 Å .

- IR Spectroscopy : Detects C=O (1670–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity?

- Methodological Answer :

- Comparative Assays : Replace the 2-ethoxyphenyl group with 3-hydroxy-4-methoxyphenyl or 4-cyanophenyl. Test derivatives against kinase targets (e.g., IC50 values for EGFR inhibition). For example, 3-ethoxy-4-hydroxyphenyl analogs show enhanced solubility due to hydrogen bonding .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinities. Ethoxy groups may occupy hydrophobic pockets, while electron-withdrawing substituents (e.g., -CN) reduce activity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Replicate studies using isogenic cell lines (e.g., HEK293 vs. HeLa) and uniform ATP concentrations (e.g., 10 µM) to minimize variability .

- Dose-Response Curves : Calculate IC50 values across 6–8 concentrations. Discrepancies in IC50 (e.g., 5 µM vs. 20 µM) may arise from differences in cell permeability or assay endpoints .

- Positive Controls : Include known kinase inhibitors (e.g., gefitinib) to validate assay conditions .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability. For example, ethoxyphenyl derivatives show stronger van der Waals interactions with EGFR’s ATP-binding pocket .

- QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability. Derivatives with logP < 3.5 exhibit better membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.